molecular formula C11H17F2NO3 B13004919 Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate

Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate

Cat. No.: B13004919
M. Wt: 249.25 g/mol
InChI Key: LEGSQPYLWLAYRD-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring substituted with two fluorine atoms at the 3-position, a ketone group at the 5-position, and a tert-butyl carbamate group at the 1-position. This structure combines steric bulk (from the tert-butyl group) with electronic effects (from the fluorine atoms and ketone), making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C11H17F2NO3

Molecular Weight

249.25 g/mol

IUPAC Name

tert-butyl 3,3-difluoro-5-oxoazepane-1-carboxylate

InChI

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-8(15)6-11(12,13)7-14/h4-7H2,1-3H3

InChI Key

LEGSQPYLWLAYRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC(C1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate typically involves the reaction of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Reactivity and Stability

  • Fluorine Substitution: The presence of fluorine atoms in tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate likely enhances its metabolic stability compared to non-fluorinated analogues, as seen in other fluorinated pharmaceuticals .
  • Ketone vs. Trifluoromethyl : The 5-oxo group in the target compound may participate in hydrogen bonding, whereas the trifluoromethyl group in ’s analogue contributes to steric hindrance and electron-withdrawing effects, altering solubility and bioavailability .
  • Bicyclic vs. Monocyclic Frameworks: The bicyclic structure in ’s compound introduces conformational rigidity, which can improve target selectivity but may complicate synthetic accessibility compared to monocyclic azepanes .

Biological Activity

Tert-butyl 3,3-difluoro-5-oxo-azepane-1-carboxylate (CAS: 2306277-61-0) is a chemical compound notable for its unique seven-membered ring structure, which incorporates both fluorine and ketone functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and receptor interactions.

  • Molecular Formula : C₁₁H₁₇F₂NO₃
  • Molecular Weight : 249.25 g/mol
  • IUPAC Name : tert-butyl 3,3-difluoro-5-oxoazepane-1-carboxylate
  • Structure : Chemical Structure

Research indicates that this compound may interact with various biomolecules, potentially modulating enzyme activities or receptor functions. The presence of fluorine atoms in its structure can enhance lipophilicity and alter the compound's pharmacokinetic properties, making it a candidate for further pharmacological studies .

Enzyme Interaction Studies

Studies have focused on the compound's ability to bind to specific enzymes or receptors. The modulation of these interactions can lead to various biological effects, which are context-dependent based on the molecular targets involved. For instance, compounds with similar structures have shown promise in inhibiting enzymes related to metabolic pathways .

Therapeutic Applications

The unique chemical structure of this compound suggests potential applications in drug development. Its ability to participate in biochemical pathways could make it suitable for treating diseases where enzyme inhibition or receptor modulation is beneficial .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. For example, variations in the substituents on the azepane ring can significantly impact binding affinity and selectivity towards specific targets . The fluorinated nature of this compound is particularly noteworthy as it may facilitate stronger interactions with target biomolecules compared to non-fluorinated analogs.

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